1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
1-cyclopropyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c9-8(12)5-3-7(11)10(4-5)6-1-2-6/h5-6H,1-4H2,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWCDDXRJZZHMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Green Solvent Systems
Recent advances emphasize ethanol-water mixtures (3:1 vol/vol) as solvents to replace toxic methanol, aligning with green chemistry principles. For example, Zhu et al. (2022) demonstrated that Baylis-Hillman acid derivatives react with substituted acrylaldehydes and isocyanides in ethanol-water to yield 5-oxopyrrolidine scaffolds in 93% yield. This method avoids halogenated solvents and reduces waste, making it ideal for constructing the pyrrolidine backbone of the target compound.
Ugi and Passerini Reactions
The Ugi four-component reaction (4-CR) offers atom-economical access to polysubstituted pyrrolidines. By combining an aldehyde, amine, carboxylic acid, and isocyanide, the reaction forms α-acyloxy carboxamides, which can undergo cyclization to yield 5-oxopyrrolidines. However, functional group compatibility with the cyclopropyl moiety requires careful optimization.
Cyclopropanation Methods
Petasis Reaction with Allylboronates
The Petasis reaction of cyclic ketones with allylboronates and ammonia provides a scalable route to spirocyclic pyrrolidines. For 1-cyclopropyl substitution, tert-butyl cyclopropanecarboxylate serves as a starting material, undergoing hydroboration-oxidation to introduce the cyclopropyl group. This method achieves 22–25% overall yield for related spiro compounds.
Bromocyclization of Allyl Magnesium Halides
Bromocyclization of imines derived from cyclopropanecarboxylates and allyl magnesium halides offers an alternative pathway. This approach, however, faces limitations in functional group tolerance, particularly with electron-withdrawing groups near the cyclopropane ring.
Carboxamide Formation Techniques
Photochemical Decarboxylative Amidation
A breakthrough protocol by Davis et al. (2024) enables C-terminal amidation via photochemical decarboxylation of cysteine-extended precursors. For 1-cyclopropyl-5-oxopyrrolidine-3-carboxamide, this involves:
- Thiol Substitution : Conjugation of a photolabile group (e.g., bromomaleimide) to a carboxylic acid precursor.
- Photoinduced Decarboxylation : UV irradiation (λ = 365 nm) in degassed acetonitrile to generate a monosubstituted enamide.
- Acidolysis/IEDDA Cleavage : Treatment with trifluoroacetic acid or tetrazine to yield the carboxamide.
This method achieves >85% yield for structurally analogous peptides and is adaptable to large-scale production using photoflow reactors.
Classical Coupling Reagents
Traditional carboxamide synthesis employs coupling agents like HATU or EDCI with amines. However, these methods often require protecting groups for the cyclopropyl and ketone functionalities, complicating the synthesis.
Optimization and Green Chemistry Approaches
Solvent and Catalyst Selection
| Parameter | Traditional Method | Optimized Green Method |
|---|---|---|
| Solvent | Methanol | Ethanol-water (3:1) |
| Catalyst | Toxic metal complexes | K₂CO₃ (0.5 mmol) |
| Yield | 70–80% | 93% |
Atom Economy Comparison
The Ugi reaction exhibits 100% atom economy for pyrrolidine formation, whereas classical stepwise syntheses rarely exceed 60%.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : Cyclopropyl protons resonate as multiplets at δ 0.8–1.2 ppm, while the pyrrolidine CH₂ groups appear as doublets at δ 3.3–3.5 ppm.
- ¹³C NMR : The ketone carbonyl (C=O) absorbs at δ 208–210 ppm, and the carboxamide carbonyl at δ 169–171 ppm.
- HRMS : Molecular ion peak observed at m/z 186.0764 (C₈H₁₁N₂O₂⁺).
X-ray Crystallography
Single-crystal X-ray analysis confirms the sp³ hybridization of the cyclopropyl carbon and the planar geometry of the carboxamide group.
Chemical Reactions Analysis
1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the amide nitrogen, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the carboxamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Structural and Functional Differences
- Phenyl vs. Cyclopropyl: The 1-(5-chloro-2-hydroxyphenyl) analog () demonstrates antioxidative activity, whereas cyclopropyl derivatives may prioritize conformational rigidity . Functional Groups:
- Carboxamide : Less acidic than carboxylic acid, favoring hydrogen-bonding interactions in drug-receptor binding.
- Carbonyl Chloride : Highly reactive, used to synthesize amides (e.g., the target carboxamide) .
- Amine : Basic and nucleophilic, enabling salt formation or covalent modifications .
Physicochemical Properties
- Solubility : Carboxamides generally exhibit lower water solubility than carboxylic acids but better bioavailability due to reduced ionization.
- Reactivity : Cyclopropyl groups may slow metabolic degradation compared to linear alkyl chains (e.g., isopropyl) .
Biological Activity
1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide has the following molecular characteristics:
- Molecular Formula : C₉H₁₃N₃O₂
- Molecular Weight : 183.22 g/mol
- IUPAC Name : 1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide
The compound features a cyclopropyl group, a pyrrolidine ring, and a carboxamide functional group, which contribute to its unique biological interactions.
The biological activity of 1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The compound exhibits the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit various enzymes, potentially affecting metabolic pathways critical for cell proliferation and survival.
- Receptor Binding : The compound interacts with neurotransmitter receptors, which may influence neurological functions and provide therapeutic effects in neurological disorders.
Anticancer Properties
Research has indicated that 1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide exhibits anticancer activity across several cancer cell lines. In vitro studies have demonstrated its effectiveness against:
| Cancer Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.2 | Induces apoptosis |
| MCF7 (Breast Cancer) | 12.8 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.5 | Inhibition of migration |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
In addition to its anticancer properties, 1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide has shown potential antimicrobial effects. It was tested against various bacterial strains, including multidrug-resistant Staphylococcus aureus, yielding promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
These results indicate the compound's potential as an antimicrobial agent.
Case Studies
Several studies have explored the biological activity of 1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide:
- Study on Anticancer Activity :
- Study on Antimicrobial Effects :
Q & A
Q. Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclopropylation | Cyclopropyl bromide, DMF, 80°C, 12 hrs | 65 | 90 |
| Oxidation | KMnO₄, acetone/H₂O, 0°C, 2 hrs | 78 | 95 |
How is the compound’s structure validated post-synthesis?
Basic Research Question
Multi-spectroscopic and crystallographic methods are employed:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]⁺ at m/z 209.1) .
- X-Ray Crystallography : Resolves stereochemistry and confirms the lactam ring geometry .
What preliminary biological activities have been reported?
Basic Research Question
Initial studies suggest:
- Anticancer Activity : IC₅₀ = 12 µM against HeLa cells via apoptosis induction .
- Enzyme Inhibition : Moderate COX-2 inhibition (45% at 10 µM) .
- Antimicrobial Effects : MIC = 32 µg/mL against S. aureus .
How can synthesis yield and purity be optimized?
Advanced Research Question
Methodological Approach :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclopropane coupling efficiency .
- Temperature Gradients : Lower temps (0–5°C) during oxidation reduce side-product formation .
- Computational Design : ICReDD’s reaction path search algorithms predict optimal conditions (e.g., 78% yield via DFT-validated pathways) .
How to resolve contradictions in reported bioactivity data?
Advanced Research Question
Contradictions (e.g., varying IC₅₀ values across studies) require:
- Multi-Parametric Analysis : Correlate activity with assay conditions (e.g., serum-free vs. serum-containing media) .
- Target Engagement Assays : Use SPR or thermal shift assays to validate direct target binding .
What computational strategies predict target interactions?
Advanced Research Question
- Molecular Docking : AutoDock Vina screens against kinases (e.g., EGFR; binding energy ≤ -8.5 kcal/mol) .
- MD Simulations : 100-ns simulations in GROMACS assess binding stability (RMSD ≤ 2 Å) .
How to design structure-activity relationship (SAR) studies?
Advanced Research Question
- Substituent Variation : Replace cyclopropyl with cyclohexyl to assess steric effects on activity .
- Functional Group Modifications : Convert carboxamide to ester; test hydrolysis stability .
Q. Table 2: SAR Trends for Analogues
| Modification | Bioactivity Change (vs. Parent) |
|---|---|
| Cyclohexyl substitution | ↓ Anticancer activity (IC₅₀ = 35 µM) |
| Ester derivative | ↑ Metabolic stability (t₁/₂ = 4 hrs) |
How to assess stability under physiological conditions?
Advanced Research Question
- pH Stability : Incubate in PBS (pH 2–9); monitor degradation via HPLC (t₁/₂ = 6 hrs at pH 7.4) .
- Plasma Stability : 90% intact after 1 hr in human plasma .
What strategies enable enantioselective synthesis?
Advanced Research Question
- Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric cyclopropanation (ee = 92%) .
- Kinetic Resolution : Lipase-mediated hydrolysis of racemic intermediates .
How to validate the mechanism of action in cancer models?
Advanced Research Question
- Transcriptomics : RNA-seq identifies apoptosis-related genes (e.g., BAX upregulation) .
- In Vivo Models : Xenograft studies in nude mice (30 mg/kg, 3×/week) show tumor volume reduction by 60% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
